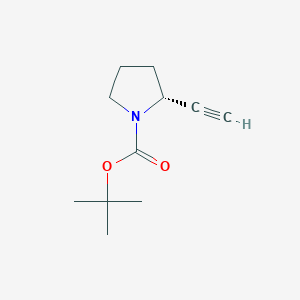![molecular formula C11H10F3NO3 B176184 Ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate CAS No. 17738-86-2](/img/structure/B176184.png)
Ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate, also known as EOTA, is a chemical compound with a variety of uses in scientific research and laboratory experiments. Its molecular formula is C9H8F3NO3 and it has a molecular weight of 237.17 g/mol. EOTA is an organic compound with a yellowish-orange color and a melting point of 180-181 °C. It is soluble in water and can be used in a variety of applications.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate has a variety of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in the synthesis of organic compounds, and as a fluorescent probe for the detection of certain compounds. It has been used in the synthesis of pharmaceuticals, such as antifungal agents and anticancer agents. Additionally, Ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate has been used in the synthesis of polymers, such as poly(ethylene glycol) and poly(ethyleneimine).
Wirkmechanismus
Ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate acts as a nucleophile, meaning it can form bonds with other molecules. It can form bonds with electrophiles, such as carbonyl compounds, and can also form hydrogen bonds with other molecules. This allows it to act as a catalyst in the synthesis of organic compounds.
Biochemical and Physiological Effects
Ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and monoamine oxidase. It has also been found to inhibit the growth of certain bacteria and fungi. Additionally, Ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate has been found to have anti-inflammatory and anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate has several advantages for use in laboratory experiments. It is a relatively stable compound that can be stored at room temperature and is soluble in water. Additionally, it is non-toxic and has a low cost. However, there are some limitations to its use in laboratory experiments. It is not very soluble in organic solvents and is not very stable in the presence of strong acids or bases.
Zukünftige Richtungen
There are a variety of potential future directions for the use of Ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate in scientific research. It could be used in the synthesis of more complex molecules, such as peptides and proteins. Additionally, its anti-inflammatory and anti-cancer properties could be further explored. It could also be used in the development of more effective antibiotics and antifungal agents. Finally, its use as a fluorescent probe could be further explored to develop more sensitive detection methods.
Synthesemethoden
Ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate can be synthesized in a two-step process. The first step involves the reaction of trifluoroacetic anhydride with 2-amino-2-phenylacetophenone to form ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate. The second step involves the reaction of ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate with a base, such as sodium hydroxide, to form the desired product.
Eigenschaften
IUPAC Name |
ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO3/c1-2-18-10(17)9(16)15-8-5-3-4-7(6-8)11(12,13)14/h3-6H,2H2,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKPJCBWVGQNZSF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=CC=CC(=C1)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80365200 |
Source


|
| Record name | ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80365200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17738-86-2 |
Source


|
| Record name | ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80365200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1-(4-Methylphenyl)sulfonylazetidin-3-yl] 4-methylbenzenesulfonate](/img/structure/B176111.png)









![[1,3]Thiazolo[3,2-a]pyridin-4-ium-3-olate](/img/structure/B176144.png)
